N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide
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Overview
Description
N-METHYL-4-(PYRROLIDIN-1-YLOXY)BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with a pyrrolidin-1-yloxy group and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-4-(PYRROLIDIN-1-YLOXY)BENZAMIDE typically involves the reaction of 4-hydroxybenzamide with N-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for N-METHYL-4-(PYRROLIDIN-1-YLOXY)BENZAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-4-(PYRROLIDIN-1-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other functional groups on the aromatic ring.
Scientific Research Applications
N-METHYL-4-(PYRROLIDIN-1-YLOXY)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-METHYL-4-(PYRROLIDIN-1-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. The pyrrolidin-1-yloxy group can enhance binding affinity to certain receptors or enzymes, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(PYRROLIDIN-1-YLOXY)BENZAMIDE: Lacks the N-methyl group, which may affect its binding properties and biological activity.
N-METHYL-4-(MORPHOLIN-1-YLOXY)BENZAMIDE: Contains a morpholine ring instead of a pyrrolidine ring, leading to different steric and electronic effects.
N-METHYL-4-(PIPERIDIN-1-YLOXY)BENZAMIDE: Features a piperidine ring, which can alter its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
N-METHYL-4-(PYRROLIDIN-1-YLOXY)BENZAMIDE is unique due to the presence of both the N-methyl and pyrrolidin-1-yloxy groups, which confer specific chemical and biological properties. These structural features can enhance its binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-methyl-4-pyrrolidin-1-yloxybenzamide |
InChI |
InChI=1S/C12H16N2O2/c1-13-12(15)10-4-6-11(7-5-10)16-14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
InChI Key |
DXNMECUNUZEAGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)ON2CCCC2 |
Origin of Product |
United States |
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